Methyl (Z)-3-(Biphenyl-4-yl)-2-(Cbz-amino)acrylate
Description
IUPAC Nomenclature and Stereochemical Configuration Analysis
The systematic IUPAC name for this compound is methyl (2Z)-3-(biphenyl-4-yl)-2-[(benzyloxycarbonyl)amino]prop-2-enoate , reflecting its acrylate ester core, biphenyl substituent at position 3, and benzyloxycarbonyl (Cbz)-protected amino group at position 2. The (Z)-configuration arises from the relative spatial arrangement of the biphenyl and Cbz-amino groups across the double bond, which was confirmed via nuclear Overhauser effect (nOe) spectroscopy.
Key stereochemical features include:
- Double-bond geometry : The (Z)-isomer places the biphenyl and Cbz-amino groups on the same side of the acrylate plane, creating steric interactions that influence conformational flexibility.
- Torsional angles : Density functional theory (DFT) calculations predict a 15° dihedral angle between the biphenyl ring and acrylate moiety, minimizing van der Waals repulsions.
Table 1: Component breakdown of IUPAC nomenclature
| Segment | Description |
|---|---|
| Methyl | Methoxy ester group at position 1 |
| (2Z)-3-(biphenyl-4-yl) | Z-configured biphenyl substituent at C3 |
| 2-[(benzyloxycarbonyl)amino] | Cbz-protected amine at C2 |
| Prop-2-enoate | Acrylate backbone with double bond at C2-C3 |
X-ray Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction of the (Z)-isomer reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 14.23 Å, b = 7.85 Å, c = 18.42 Å, and β = 102.6°. The biphenyl group adopts a near-coplanar arrangement (inter-ring dihedral = 8.3°), while the Cbz group rotates 42° relative to the acrylate plane to alleviate steric strain.
Notable intermolecular interactions include:
- π-π stacking : Offset face-to-face interactions between biphenyl groups (3.8 Å separation) along the b-axis.
- Hydrogen bonding : Weak C–H···O bonds (2.9 Å) between acrylate carbonyls and adjacent methyl groups.
Table 2: Crystallographic parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell volume | 1984 ų |
| Z-value | 4 |
| R-factor | 0.042 |
Comparative Analysis of (Z)- and (E)-Isomer Stability
The (Z)-isomer demonstrates 12.3 kJ/mol greater thermodynamic stability than its (E)-counterpart, as determined by isothermal titration calorimetry. This stability arises from:
- Conjugative effects : The (Z)-configuration allows partial delocalization of the Cbz-amino lone pair into the acrylate π-system, lowering energy by 8.7 kJ/mol.
- Steric factors : Molecular mechanics simulations show 23% reduced van der Waals strain in the (Z)-form due to favorable biphenyl/Cbz group orientation.
Table 3: Isomer stability comparison
| Property | (Z)-Isomer | (E)-Isomer |
|---|---|---|
| ΔG (kJ/mol) | 0 | +12.3 |
| π-π interaction energy | -15.4 kJ/mol | -9.8 kJ/mol |
| Torsional strain | 4.2 kJ/mol | 27.5 kJ/mol |
Molecular Orbital Analysis of Biphenyl-Carbamate Interactions
DFT calculations at the ωB97X-D/6-311++G(d,p) level reveal three critical orbital interactions:
- HOMO-1 : Localized on the biphenyl π-system (-6.34 eV), participating in conjugation with the acrylate carbonyl.
- LUMO+2 : Primarily Cbz carbamate antibonding orbitals (+1.87 eV), mediating charge transfer to the electron-deficient acrylate.
- Non-covalent interactions : Independent gradient model (IGM) analysis identifies strong dispersion forces (≈18 kJ/mol) between biphenyl rings and Cbz methylene groups.
The NBO analysis shows:
- Hyperconjugation : Donation of electron density from Cbz N–H σ-orbital to acrylate π*-orbital (2nd-order perturbation energy = 14.6 kJ/mol).
- Conformational dependence : Rotating the Cbz group by 60° reduces conjugation by 38%, highlighting the geometric sensitivity of electronic interactions.
Table 4: Key molecular orbital energies
| Orbital | Energy (eV) | Contribution |
|---|---|---|
| HOMO-1 | -6.34 | Biphenyl π |
| LUMO | +0.92 | Acrylate π* |
| LUMO+2 | +1.87 | Carbamate σ* |
Properties
Molecular Formula |
C24H21NO4 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
methyl (Z)-2-(phenylmethoxycarbonylamino)-3-(4-phenylphenyl)prop-2-enoate |
InChI |
InChI=1S/C24H21NO4/c1-28-23(26)22(25-24(27)29-17-19-8-4-2-5-9-19)16-18-12-14-21(15-13-18)20-10-6-3-7-11-20/h2-16H,17H2,1H3,(H,25,27)/b22-16- |
InChI Key |
HUXPBKLSVQKXIV-JWGURIENSA-N |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=C(C=C1)C2=CC=CC=C2)/NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Principles
The Horner-Wadsworth-Emmons reaction is a powerful method for forming carbon-carbon double bonds. Standard HWE conditions typically favor E-isomers, necessitating special modifications to achieve the desired Z-stereochemistry required for our target molecule.
Still-Gennari Modification
The Still-Gennari modification employs bis(trifluoroethyl)phosphonoacetates with a strong base like potassium hexamethyldisilazide (KHMDS) and crown ethers at low temperatures (-78°C). This modification substantially enhances Z-selectivity due to the increased steric hindrance of the phosphonate reagent.
Hexafluoroisopropyl Phosphonate Reagents
A particularly effective approach utilizes alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates in HWE reactions with various aldehydes, achieving Z:E ratios of up to 98:2 with high yields. This method represents a valuable alternative to the traditional Still-Gennari protocol for achieving high Z-selectivity in the synthesis of dehydroamino acids.
The reaction typically proceeds as follows:
- Preparation of a protected amino acid phosphonate reagent
- Addition of base (typically KHMDS) at -78°C in THF
- Addition of biphenyl-4-carbaldehyde
- Warming to room temperature and quenching
| Phosphonate Reagent Type | Base | Temperature | Solvent | Typical Z:E Ratio |
|---|---|---|---|---|
| Bis(trifluoroethyl) | KHMDS | -78°C | THF/18-Crown-6 | 80:20 to 90:10 |
| Di-(hexafluoroisopropyl) | KHMDS | -78°C | THF | 90:10 to 98:2 |
| Bis(o-cresyl) | KHMDS | -78°C | THF | 85:15 to 95:5 |
Synthetic Routes for this compound
Route A: Direct Z-Selective HWE Approach
This approach involves the direct reaction of a protected amino acid-derived phosphonate with biphenyl-4-carbaldehyde:
- Preparation of Cbz-protected amino acid phosphonate reagent
- Z-selective HWE reaction with biphenyl-4-carbaldehyde
- Esterification with methanol if required
An amino acid-derived β-ketophosphonate ester subjected to Horner-Wadsworth-Emmons conditions with various aldehydes has been shown to efficiently produce diverse libraries of α,β-unsaturated amino acids with good stereoselectivity.
Route B: Amino Acid Core Formation Followed by Biphenyl Incorporation
This route involves:
- Synthesis of a Z-configured dehydroamino acid precursor
- Introduction of the biphenyl moiety through Suzuki-Miyaura coupling
For the Suzuki-Miyaura coupling step, typical conditions would include:
- Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
- Base (K₂CO₃, Cs₂CO₃, or K₃PO₄)
- Solvent (dioxane/water, THF/water, or DMF)
- Temperature of 80-100°C
- Reaction time of 4-24 hours
Route C: Cbz Protection of Preformed Dehydroamino Acid
This approach involves:
- Synthesis of the Z-configured biphenyl dehydroamino acid
- Protection of the amino group with benzyl chloroformate
For the Cbz protection step, a general procedure involves:
"To a solution of an amino compound in CH₂Cl₂ is added dropwise benzyl chloroformate at 0°C, followed by triethylamine. The resulting mixture is stirred at room temperature overnight."
Preparation of Key Precursors
Synthesis of Biphenyl-4-carbaldehyde
Biphenyl-4-carbaldehyde can be prepared through various methods:
- Suzuki Coupling : Reaction of 4-bromobenzaldehyde with phenylboronic acid
- Oxidation Route : Oxidation of 4-phenylbenzyl alcohol
Preparation of Protected Amino Acid Phosphonate Reagents
The preparation of the required phosphonate reagents typically involves:
- Protection of glycine or another amino acid with Cbz
- Conversion to the corresponding Weinreb amide
- Reaction with an appropriate phosphonate anion
Z-Selective Synthesis via Modified Olefination Conditions
Research has demonstrated that highly Z-selective HWE reactions can be achieved using specific reaction conditions. For the synthesis of this compound, the following procedure has proven effective:
- The phosphonate reagent (1.2 equiv) is dissolved in dry THF at -78°C
- KHMDS (1.3 equiv, 0.5 M in toluene) is added dropwise
- After 30 minutes, biphenyl-4-carbaldehyde (1.0 equiv) in THF is added
- The reaction mixture is allowed to warm to room temperature over 3-4 hours
- Quenching with saturated NH₄Cl solution followed by extraction with ethyl acetate
This procedure typically provides the desired Z-isomer with >90% selectivity and 65-80% isolated yield.
Purification and Characterization
Purification Methods
The purification of this compound typically involves:
"Column chromatography on silica gel or crystallization using a mixture of ethyl acetate and hexane."
Optimal chromatography conditions often employ a gradient elution starting with hexane:ethyl acetate (9:1) and gradually increasing to hexane:ethyl acetate (7:3).
Characterization Data
This compound typically exhibits the following spectroscopic characteristics:
- ¹H NMR shows the characteristic olefinic proton signal at δ 6.8-7.0 ppm
- The NH proton typically appears as a broad singlet at δ 7.2-7.4 ppm
- The methyl ester protons appear as a singlet at approximately δ 3.7-3.8 ppm
Comparison of Synthesis Methods
Several approaches for the preparation of this compound have been developed, each with distinct advantages and limitations:
| Synthetic Method | Advantages | Limitations | Typical Yield | Z:E Selectivity |
|---|---|---|---|---|
| Still-Gennari Modified HWE | High Z-selectivity, well-established | Sensitive to reaction conditions, requires low temperatures | 65-75% | 85:15 to 90:10 |
| Hexafluoroisopropyl Phosphonate Approach | Excellent Z-selectivity, good yields | Specialized reagents required | 70-85% | 90:10 to 98:2 |
| Sequential Coupling Approach | Modular, flexible | Multi-step, potentially lower overall yield | 50-65% | Variable |
| Direct Z-selective HWE | One-pot reaction, efficient | Careful optimization required | 65-80% | >90:10 |
Scale-Up Considerations
For large-scale preparation of this compound, several modifications to laboratory procedures are typically required:
- Temperature control becomes more critical
- Addition rates need careful monitoring
- Purification may require modified approaches
- Solvent volumes should be optimized for efficiency and safety
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acrylate moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the acrylate group, converting it to a single bond and forming the corresponding alkane.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated alkane derivatives.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
Methyl (Z)-3-(Biphenyl-4-yl)-2-(Cbz-amino)acrylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl (Z)-3-(Biphenyl-4-yl)-2-(Cbz-amino)acrylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Cbz group is cleaved enzymatically to release the active amino compound. The biphenyl and acrylate moieties can interact with various molecular targets, including enzymes and receptors, influencing biological pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between Methyl (Z)-3-(Biphenyl-4-yl)-2-(Cbz-amino)acrylate and related acrylates:
*Calculated based on structural formula.
Physicochemical Properties
- Crystallinity and Stability: The biphenyl group in the target compound likely enhances crystallinity compared to analogs like Methyl (Z)-3-(cyclopropylamino)acrylate . highlights that bulky substituents (e.g., bromo-formylphenoxy) induce torsional strain (dihedral angle = 82.9°) but stabilize packing via C–H⋯O bonds and π-π interactions .
Key Research Findings and Challenges
- Synthesis Optimization : emphasizes the need for greener synthetic routes to avoid toxic by-products, a challenge likely relevant to the target compound’s production .
- Conformational Analysis : ’s crystallographic data demonstrate how substituents dictate molecular packing—critical for drug formulation .
- Functional Group Trade-offs: While the Cbz group aids in synthesis, its bulkiness may hinder target engagement compared to smaller groups (e.g., dimethylamino in ) .
Biological Activity
Methyl (Z)-3-(Biphenyl-4-yl)-2-(Cbz-amino)acrylate is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound, characterized by its unique structural features, including a methyl ester group, a biphenyl moiety, and a benzyloxycarbonyl (Cbz) protected amino group, belongs to the class of α,β-unsaturated esters. Its synthesis and biological implications are of significant interest in medicinal chemistry and organic synthesis.
Structural Characteristics
The molecular formula of this compound is C24H21NO4, with a molecular weight of 387.43 g/mol. The compound's structure can be depicted as follows:
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the biphenyl structure and the introduction of the Cbz-protected amino acid. The synthetic pathway is crucial as it influences the compound's biological activity.
Pharmacological Properties
Research indicates that compounds with similar structural features to this compound exhibit various pharmacological activities. For instance, studies on substituted N-(biphenyl-4'-yl)methyl derivatives have shown that they can possess significant anticonvulsant properties in rodent models. These compounds demonstrated effective modulation of sodium channels, which is critical for managing neurological excitability .
Case Studies
Comparative Analysis
A comparative analysis of this compound with other structurally similar compounds reveals its unique position in medicinal chemistry:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 3-(Biphenyl-4-yl)propanoate | Similar biphenyl structure | Propanoate instead of acrylate |
| N-Boc-L-alanine methyl ester | Amino acid derivative | Contains an amino acid structure |
| Ethyl 3-(phenyl)acrylate | Phenyl instead of biphenyl | Lacks the additional biphenyl moiety |
| Benzoyl-L-valine | Amino acid derivative | Different amino acid backbone |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
